Dynorphin A(1-10)

Description

BenchChem offers high-quality Dynorphin A(1-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynorphin A(1-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

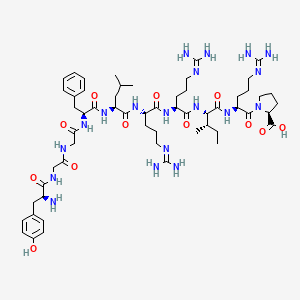

2D Structure

Properties

Molecular Formula |

C57H91N19O12 |

|---|---|

Molecular Weight |

1234.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |

InChI Key |

XPAZYWMYTUESNI-RAMXHLMLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Potent Opioid Fragment: A Technical History of Dynorphin A(1-10)

For Immediate Release

Stanford, CA - In the landscape of opioid research, the discovery of dynorphin A stands as a landmark achievement, revealing an endogenous peptide with extraordinary potency. This technical guide delves into the specific history of one of its key fragments, Dynorphin A(1-10), tracing its origins from the broader discovery of the dynorphin family to its characterization as a significant pharmacological tool. This document is intended for researchers, scientists, and drug development professionals, providing a detailed account of the early experimental work that defined our initial understanding of this potent opioid peptide.

The story of Dynorphin A(1-10) is intrinsically linked to the pioneering work of Dr. Avram Goldstein and his colleagues at Stanford University and the Addiction Research Foundation in Palo Alto, California. In 1979, Goldstein's laboratory reported the isolation of a novel opioid peptide from porcine pituitary extracts that was vastly more potent than the enkephalins[1]. They named this peptide "dynorphin" (from the Greek dynamis, meaning power) to reflect its remarkable activity[1]. The initially sequenced peptide was a 13-amino acid fragment, Dynorphin A(1-13)[1].

The early 1980s saw a flurry of research aimed at understanding the structure-activity relationships of this new class of opioids. A pivotal 1981 publication by Chavkin and Goldstein systematically explored the importance of the C-terminal amino acids of Dynorphin A(1-13) to its biological activity[2][3]. This research was the first to characterize the pharmacological profile of Dynorphin A(1-10) and other C-terminally truncated fragments.

Subsequent research by other groups, such as the 1982 study by Sidney Woo and colleagues, further highlighted the significance of shorter dynorphin fragments with the synthesis and characterization of Dynorphin A(1-10) amide, which was found to be a potent and selective analog of the parent peptide.

Key Experimental Findings and Quantitative Data

The primary bioassay used in the initial characterization of dynorphin and its fragments was the guinea pig ileum (GPI) myenteric plexus-longitudinal muscle preparation. This assay measures the ability of opioids to inhibit electrically induced contractions of the ileum, providing a functional measure of opioid receptor agonism.

The seminal 1981 study by Chavkin and Goldstein provided the first quantitative data on the activity of Dynorphin A(1-10). The table below summarizes the inhibitory concentrations (IC50) for Dynorphin A(1-10) and related fragments from this foundational work.

| Peptide Fragment | IC50 (nM) in Guinea Pig Ileum Bioassay |

| Dynorphin A(1-13) | 0.35 |

| Dynorphin A(1-12) | 0.65 |

| Dynorphin A(1-11) | 0.80 |

| Dynorphin A(1-10) | 1.20 |

| Dynorphin A(1-9) | 11.0 |

| Dynorphin A(1-8) | 40.0 |

| Dynorphin A(1-7) | 130.0 |

| [Leu]enkephalin | 250.0 |

| Data extracted from Chavkin and Goldstein, 1981. |

These results demonstrated that while the full Dynorphin A(1-13) was the most potent, the (1-10) fragment retained significant activity, being over 200 times more potent than [Leu]enkephalin in this assay. The study concluded that the C-terminal amino acids, particularly the basic residues at positions 11 and 13, were crucial for the extraordinary potency of the full peptide.

Experimental Protocols

To provide a comprehensive understanding of the discovery of Dynorphin A(1-10), the detailed methodologies for the key experiments are outlined below.

Guinea Pig Ileum Bioassay (as performed in the early 1980s)

This protocol is based on the methods described in the foundational papers from Goldstein's laboratory.

Objective: To determine the potency of opioid peptides by measuring their ability to inhibit the electrically stimulated contractions of the guinea pig ileum longitudinal muscle-myenteric plexus preparation.

Methodology:

-

Tissue Preparation:

-

A male guinea pig (250-350 g) is euthanized.

-

A segment of the ileum is removed and placed in a Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The longitudinal muscle with the attached myenteric plexus is carefully stripped from the underlying circular muscle.

-

The prepared tissue strip is mounted in a 5 mL organ bath containing the Krebs solution and attached to an isometric force transducer.

-

-

Electrical Stimulation:

-

The tissue is stimulated transmurally with platinum electrodes using square-wave pulses (e.g., 0.5 ms duration, supramaximal voltage) at a frequency of 0.1 Hz.

-

The resulting isometric contractions are recorded on a polygraph.

-

-

Assay Procedure:

-

The tissue is allowed to equilibrate for at least 60 minutes, with regular washing, until a stable baseline of electrically evoked contractions is achieved.

-

Increasing concentrations of the opioid peptide (e.g., Dynorphin A(1-10)) are added cumulatively to the organ bath.

-

The inhibition of the contraction height is measured as a percentage of the control contraction amplitude.

-

An IC50 value (the concentration of the peptide that produces 50% inhibition of the twitch response) is determined from the concentration-response curve.

-

Radioligand Binding Assay for Kappa Opioid Receptors (representative of the era)

While the initial characterization of Dynorphin A(1-10) relied heavily on the GPI bioassay, subsequent studies utilized radioligand binding assays to determine the affinity of the peptide for specific opioid receptor subtypes. The following is a representative protocol from the early 1980s for assessing binding to kappa opioid receptors.

Objective: To determine the binding affinity (Ki) of Dynorphin A(1-10) for kappa opioid receptors in brain tissue homogenates.

Methodology:

-

Membrane Preparation:

-

Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10 minutes.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous opioids.

-

The membranes are then washed twice more by centrifugation and resuspension in fresh buffer.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a final volume of 1 mL containing:

-

The prepared brain membranes (approximately 0.5 mg of protein).

-

A radiolabeled kappa opioid ligand (e.g., [³H]ethylketocyclazocine or [³H]U-69,593) at a fixed concentration near its Kd.

-

Increasing concentrations of the unlabeled competitor ligand (Dynorphin A(1-10)).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled kappa-selective ligand (e.g., 10 µM U-50,488H).

-

The mixture is incubated at 25°C for 60 minutes.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of Dynorphin A(1-10) that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the proposed signaling pathway for Dynorphin A(1-10) at the kappa opioid receptor.

Caption: Workflow for the Guinea Pig Ileum Bioassay.

References

The Physiological Role of Dynorphin A(1-10) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin A(1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a critical neuromodulator within the central nervous system (CNS). It exerts its physiological effects through complex interactions with both opioid and non-opioid receptor systems. This technical guide provides a comprehensive overview of the physiological roles of Dynorphin A(1-10), with a focus on its receptor interactions, signaling pathways, and its influence on neurotransmission and behavior. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

The dynorphin family of endogenous opioid peptides plays a crucial role in modulating a wide array of physiological and pathological processes in the CNS, including pain, mood, and addiction.[1][2] Dynorphin A is derived from the precursor protein prodynorphin and is processed into several active fragments.[3] Dynorphin A(1-10) is one such fragment that retains significant biological activity. Its dual action on both opioid and non-opioid receptors makes it a molecule of considerable interest for understanding the complexities of neurotransmission and for the development of novel therapeutics.

Receptor Interactions and Signaling Pathways

Dynorphin A(1-10) exhibits a complex pharmacological profile, interacting with multiple receptor systems to produce its diverse physiological effects.

Opioid Receptor Interactions

The primary target of Dynorphin A(1-10) is the kappa-opioid receptor (KOR) , a G-protein coupled receptor (GPCR).[4][5] Binding of Dynorphin A(1-10) to the KOR, primarily at the second extracellular loop (EL2), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability.

Signaling Pathway of Dynorphin A(1-10) at the Kappa-Opioid Receptor

KOR Signaling Pathway

Non-Opioid Receptor Interactions

Beyond its effects on KORs, Dynorphin A(1-10) also interacts with non-opioid receptors, notably the N-methyl-D-aspartate (NMDA) receptor . It has been shown to block NMDA-activated currents in a voltage-independent manner. This interaction is significant as it suggests a role for Dynorphin A(1-10) in modulating glutamatergic neurotransmission and excitotoxicity, independent of the opioid system.

Signaling Pathway of Dynorphin A(1-10) at the NMDA Receptor

NMDA Receptor Blockade

Quantitative Data

The following tables summarize the available quantitative data for Dynorphin A(1-10) and related compounds.

| Parameter | Receptor/Channel | Value | Species/Tissue | Reference |

| IC50 | NMDA Receptor | 42.0 μM | Rat Trigeminal Neurons | |

| Ki | Kappa-Opioid Receptor | ~200 nM (for Dynorphin(1-10)-Gly11 chloromethyl ketone) | Frog Brain Membranes |

Physiological Roles in the CNS

Modulation of Neurotransmission

Dynorphin A(1-10) plays a significant role in regulating the release of key neurotransmitters.

-

Dopamine: As a KOR agonist, Dynorphin A(1-10) is expected to decrease dopamine release in brain regions such as the nucleus accumbens. This effect is implicated in the modulation of reward and motivation.

-

Glutamate: Through its interaction with both KORs on presynaptic terminals and its direct blockade of NMDA receptors, Dynorphin A(1-10) can inhibit glutamatergic neurotransmission. This suggests a role in neuroprotection and the regulation of synaptic plasticity.

Behavioral Effects

The modulation of neurotransmitter systems by Dynorphin A(1-10) translates into observable behavioral effects.

-

Analgesia: In combination with stressors such as the forced swim test, Dynorphin A(1-10) amide has been shown to prolong tail-flick latencies in mice, indicating an analgesic effect. This suggests that stress may potentiate the analgesic properties of dynorphins.

-

Stress Response: The dynorphin/KOR system is heavily implicated in the response to stress. Activation of this system is generally associated with aversive and depressive-like states.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of Dynorphin A(1-10) for the kappa-opioid receptor.

Workflow for Radioligand Binding Assay

Radioligand Binding Workflow

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a KOR-selective radioligand (e.g., [3H]U-69,593), and varying concentrations of unlabeled Dynorphin A(1-10). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled KOR agonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Dynorphin A(1-10) concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp to measure the effect of Dynorphin A(1-10) on NMDA-activated currents in isolated neurons.

Workflow for Whole-Cell Patch Clamp

Patch Clamp Workflow

Protocol:

-

Cell Preparation: Isolate neurons (e.g., trigeminal neurons from rats) and plate them on coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

-

Pipette Preparation: Fabricate recording pipettes from borosilicate glass capillaries and fill with an internal solution.

-

Whole-Cell Configuration: Approach a neuron with the recording pipette and form a high-resistance (gigaohm) seal. Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply NMDA to the cell to evoke an inward current and record this baseline response.

-

Drug Application: Apply Dynorphin A(1-10) to the perfusion bath at various concentrations.

-

Record Effect: After application of Dynorphin A(1-10), re-apply NMDA and record the resulting current.

-

Data Analysis: Measure the peak amplitude of the NMDA-activated current before and after the application of Dynorphin A(1-10). Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50.

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels (e.g., dopamine) in a specific brain region in response to Dynorphin A(1-10) administration.

Workflow for In Vivo Microdialysis

Microdialysis Workflow

Protocol:

-

Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: After a stabilization period, collect several dialysate samples to establish baseline neurotransmitter levels.

-

Drug Administration: Administer Dynorphin A(1-10) (e.g., via reverse dialysis through the probe or systemically).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the neurotransmitter concentrations in the post-administration samples as a percentage of the baseline levels and plot the time course of the effect.

Conclusion

Dynorphin A(1-10) is a multifaceted neuropeptide with significant physiological roles in the central nervous system. Its ability to interact with both kappa-opioid and NMDA receptors allows it to finely tune neuronal activity and influence a range of complex behaviors. A thorough understanding of its pharmacology and physiological functions is essential for the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of the dynorphin system.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Effect of opioid peptides on dopamine release from nucleus accumbens after repeated treatment with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Dynorphin A(1-10) on the Kappa Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Dynorphin A(1-10) at the kappa opioid receptor (KOR). Dynorphin A(1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a potent agonist at the KOR, a G protein-coupled receptor (GPCR) critically involved in pain, addiction, and mood regulation. This document details the molecular interactions, signaling cascades, and functional outcomes of Dynorphin A(1-10) binding to the KOR. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The kappa opioid receptor (KOR) system, comprising the receptor and its endogenous ligands, the dynorphins, is a key modulator of neurological functions. Dynorphin A, a peptide derived from the precursor prodynorphin, is the primary endogenous agonist for the KOR. Various fragments of Dynorphin A, including Dynorphin A(1-10), exhibit biological activity. Understanding the precise mechanism of action of these fragments is crucial for the development of novel therapeutics targeting the KOR for conditions such as chronic pain, pruritus, and substance use disorders, while potentially mitigating adverse effects like dysphoria and sedation. This guide focuses on the current understanding of how Dynorphin A(1-10) engages and activates the KOR.

Binding and Affinity of Dynorphin A(1-10) at the Kappa Opioid Receptor

The initial step in the action of Dynorphin A(1-10) is its binding to the KOR. While extensive quantitative data for Dynorphin A(1-10) is limited, studies on closely related fragments and derivatives provide significant insights into its binding characteristics.

Quantitative Data on Ligand Binding and Function

Direct quantitative binding and functional data specifically for Dynorphin A(1-10) is not extensively reported in publicly available literature. The following tables summarize available data for Dynorphin A(1-10) and its closely related analogues for comparative purposes.

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line/Tissue | Reference |

| Dynorphin A(1-10)-Gly¹¹ chloromethyl ketone | Frog Brain KOR | Radioligand Binding (Competition) | Kᵢ | ~200 nM | Frog Brain Membranes | [1] |

| Dynorphin A(1-10) amide | Opioid Receptors | Radioligand Binding (Competition vs. [³H]Dihydromorphine) | IC₅₀ | 5 nM | Not Specified | [2] |

| Dynorphin A | Human KOR | BRET (G protein interaction) | pEC₅₀ | 8.21 | SH-SY5Y | [3][4] |

| Dynorphin A | Human KOR | BRET (β-Arrestin 2 recruitment) | pEC₅₀ | 7.74 | SH-SY5Y | [3] |

| Dynorphin A | Human KOR | Calcium Mobilization | pEC₅₀ | >8 | CHO (with Gαqi5) | |

| Dynorphin A | Human KOR | [³⁵S]GTPγS Binding | EC₅₀ | ~0.1-1 nM | CHO or C6 | |

| Dynorphin A (1-13)NH₂ | Rat KOR | Radioligand Binding (Competition) | Kᵢ | 0.34 nM | CHO | |

| [D-Pro¹⁰]Dynorphin A(1-11) | Rat KOR | Radioligand Binding (Competition) | Kᵢ | 0.13 nM | CHO |

Signal Transduction Pathways

Upon binding of Dynorphin A(1-10), the KOR undergoes a conformational change, initiating a cascade of intracellular signaling events. These pathways are broadly categorized into G protein-dependent and β-arrestin-dependent signaling.

G Protein-Dependent Signaling

The KOR is canonically coupled to inhibitory G proteins of the Gi/o family. Activation by Dynorphin A(1-10) leads to the dissociation of the Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.

-

MAPK Pathway Activation: β-arrestin serves as a scaffold for various components of the mitogen-activated protein kinase (MAPK) cascades. Activation of the KOR by dynorphins can lead to the phosphorylation and activation of:

-

p38 MAPK: This pathway is often associated with the aversive and dysphoric effects of KOR activation.

-

c-Jun N-terminal Kinase (JNK): JNK activation is also implicated in KOR signaling.

-

Extracellular signal-regulated kinases (ERK1/2): The role of ERK activation in KOR signaling is complex and can be both G protein and β-arrestin dependent.

-

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of Dynorphin A(1-10) at the KOR.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (e.g., Dynorphin A(1-10)) by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.

Materials:

-

Cell membranes prepared from cells stably expressing the KOR (e.g., CHO or HEK293 cells).

-

Radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U-69,593).

-

Unlabeled Dynorphin A(1-10) and a reference KOR ligand (e.g., U-50,488H).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester and scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound (Dynorphin A(1-10)) and the cell membranes in the binding buffer.

-

Incubate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled selective KOR ligand is included.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon KOR stimulation by an agonist.

Materials:

-

Cell membranes from KOR-expressing cells.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

Dynorphin A(1-10) and a reference KOR agonist.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.

-

In a 96-well plate, add the cell membranes, varying concentrations of the agonist (Dynorphin A(1-10)), and a fixed concentration of [³⁵S]GTPγS.

-

Basal binding is determined in the absence of an agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to monitor protein-protein interactions in live cells, such as the interaction between the KOR and G proteins or β-arrestin.

Materials:

-

HEK293 or other suitable cells.

-

Expression plasmids for KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and an interacting partner (G protein subunit or β-arrestin) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell culture reagents and transfection reagents.

-

BRET substrate (e.g., coelenterazine h).

-

Microplate reader capable of detecting dual luminescence emissions.

Procedure:

-

Co-transfect the cells with the donor- and acceptor-fused constructs.

-

Plate the transfected cells in a 96-well plate.

-

On the day of the assay, replace the culture medium with a suitable assay buffer.

-

Add varying concentrations of the agonist (Dynorphin A(1-10)).

-

Add the BRET substrate.

-

Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using the microplate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the pEC₅₀.

cAMP Inhibition Assay

This assay measures the ability of a KOR agonist to inhibit the production of cAMP.

Materials:

-

Cells stably expressing the KOR (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Dynorphin A(1-10) and a reference agonist.

-

cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with the phosphodiesterase inhibitor.

-

Add varying concentrations of the KOR agonist (Dynorphin A(1-10)).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Determine the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways activated by Dynorphin A(1-10) at the KOR.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Caption: Experimental workflow for a BRET assay.

Conclusion

Dynorphin A(1-10) acts as a potent agonist at the kappa opioid receptor, initiating a complex array of intracellular signaling events. Its mechanism of action involves both canonical G protein-dependent pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, and β-arrestin-dependent pathways, which mediate receptor desensitization, internalization, and activation of MAPK cascades. A thorough understanding of these multifaceted signaling profiles, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design and development of novel KOR-targeted therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the specific quantitative pharmacology of Dynorphin A(1-10) and its precise role in the physiological and pathophysiological functions of the KOR system.

References

- 1. Affinity labelling of frog brain opioid receptors by dynorphin(1-10) chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

Dynorphin A(1-10) Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin A(1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a critical neuromodulator with a complex pharmacological profile. While its primary actions are mediated through the kappa-opioid receptor (KOR), a Gi/o-coupled G protein-coupled receptor (GPCR), a growing body of evidence reveals significant downstream signaling through non-opioid pathways. This technical guide provides an in-depth exploration of the multifaceted signaling cascades initiated by Dynorphin A(1-10), presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways

Dynorphin A(1-10) elicits its physiological and pathological effects through two main signaling paradigms: canonical signaling via the kappa-opioid receptor and non-canonical signaling through various other targets.

Canonical Kappa-Opioid Receptor (KOR) Signaling

As an endogenous ligand for the KOR, Dynorphin A(1-10) initiates a cascade of intracellular events upon binding. The KOR is canonically coupled to the Gi/o family of G proteins.[1] This interaction leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effectors.[1]

Key downstream events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous target proteins.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly activates G protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[1] This leads to a reduction in neuronal excitability. Concurrently, Gβγ subunits can inhibit N-type voltage-gated calcium channels (CaV2.2), reducing calcium influx and subsequent neurotransmitter release.[1]

-

MAPK/ERK Pathway Activation: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both G protein-dependent and β-arrestin-mediated mechanisms.

-

β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the KOR, β-arrestins are recruited to the receptor. This process is critical for receptor desensitization, internalization, and for initiating a second wave of signaling, including the activation of MAPK pathways.

Non-Canonical (Non-Opioid) Signaling

Emerging research has highlighted that Dynorphin A(1-10) can signal independently of the KOR, interacting directly with other receptors and ion channels.

-

N-Methyl-D-Aspartate (NMDA) Receptor Blockade: Dynorphin A(1-10) can directly block NMDA receptor-activated currents in a voltage-independent manner. This non-opioid action is significant as it can contribute to both neuroprotective and neurotoxic effects depending on the context.

-

Bradykinin Receptor Interaction: Some studies suggest that dynorphin fragments can interact with bradykinin receptors, potentially contributing to pronociceptive effects under certain conditions.

-

GPR139 Activation: Recent evidence indicates that dynorphin peptides can activate the orphan G protein-coupled receptor GPR139, which couples to Gq/11 proteins, leading to an excitatory signaling cascade. This pathway may serve to homeostatically scale the inhibitory effects of canonical KOR signaling.

-

Acid-Sensing Ion Channel (ASIC) Modulation: Dynorphin peptides have been shown to modulate the activity of ASICs, which could have implications in conditions such as acidosis-induced neuronal injury.

Quantitative Data

The following tables summarize the available quantitative data for Dynorphin A(1-10) and related dynorphin peptides at their primary targets.

Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities and Functional Potencies of Dynorphin Peptides

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value |

| Dynorphin A | CHO-hKOR | [3H]diprenorphine Competition | Ki | 0.28 ± 0.03 nM |

| Dynorphin A | CHO-hKOR | [35S]GTPγS Binding | EC50 | 0.34 ± 0.05 nM |

| Dynorphin A | Mouse Striatum | [35S]GTPγS Binding | EC50 | ~1 µM |

| Dynorphin A(1-13) | Mouse Striatum | [35S]GTPγS Binding | EC50 | ~1 µM |

| [D-Pro10]dynorphin A-(1-11) | CHO-rKOR | [3H]diprenorphine Competition | Ki | 0.13 nM |

| [D-Pro10]dynorphin A-(1-11) | CHO-rKOR | Adenylyl Cyclase Inhibition | IC50 | 0.12 nM |

Note: Data for Dynorphin A(1-10) is limited in the literature; values for the full-length Dynorphin A and other fragments are provided for context.

Table 2: Non-Opioid Receptor Interactions of Dynorphin A(1-10)

| Ligand | Target | Preparation | Assay Type | Parameter | Value |

| Dynorphin A(1-10) | NMDA Receptor | Isolated Rat Trigeminal Neurons | Whole-cell Patch Clamp | IC50 | 42.0 µM |

Experimental Protocols

Radioligand Binding Assay for KOR

Objective: To determine the binding affinity (Ki) of Dynorphin A(1-10) for the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing KOR (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]diprenorphine or a selective KOR antagonist like [3H]U-69,593.

-

Unlabeled competitor ligand: Dynorphin A(1-10).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Thaw the prepared cell membranes on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled Dynorphin A(1-10). For determining non-specific binding, add a high concentration of a non-radioactive KOR ligand (e.g., naloxone).

-

Add the cell membranes to initiate the binding reaction. The final volume should be consistent across all wells.

-

Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To measure the functional potency (EC50) and efficacy of Dynorphin A(1-10) in activating G proteins coupled to the KOR.

Materials:

-

Cell membranes from KOR-expressing cells.

-

[35S]GTPγS.

-

GDP.

-

Dynorphin A(1-10).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Other materials are similar to the radioligand binding assay.

Procedure:

-

Prepare cell membranes as in the binding assay.

-

In a 96-well plate, add the cell membranes.

-

Add increasing concentrations of Dynorphin A(1-10).

-

Add a fixed concentration of GDP (e.g., 10 µM).

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and filter as described for the binding assay.

-

Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

-

Plot the stimulated [35S]GTPγS binding against the logarithm of the Dynorphin A(1-10) concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay

Objective: To determine the ability of Dynorphin A(1-10) to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells stably expressing KOR.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Dynorphin A(1-10).

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

-

Plate the KOR-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.

-

Add increasing concentrations of Dynorphin A(1-10).

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the Dynorphin A(1-10) concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the KOR upon stimulation with Dynorphin A(1-10).

Materials:

-

Cells co-expressing KOR and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Assay-specific reagents (e.g., for BRET or enzyme complementation assays).

-

Dynorphin A(1-10).

Procedure:

-

Plate the engineered cells in a suitable microplate.

-

Add increasing concentrations of Dynorphin A(1-10).

-

Incubate for a specified time at 37°C.

-

Measure the signal (e.g., luminescence, fluorescence, or BRET ratio) according to the specific assay format.

-

Plot the signal against the logarithm of the Dynorphin A(1-10) concentration to determine the EC50 for β-arrestin recruitment.

Mandatory Visualizations

Caption: Canonical KOR G-protein signaling pathway.

Caption: KOR β-arrestin signaling pathway.

Caption: Non-opioid signaling pathways of Dynorphin A(1-10).

Conclusion

Dynorphin A(1-10) is a pleiotropic signaling molecule with complex downstream effects that extend beyond canonical KOR activation. Its ability to modulate both inhibitory and excitatory pathways through opioid and non-opioid targets underscores its importance in fine-tuning neuronal activity. A thorough understanding of these diverse signaling mechanisms is paramount for the rational design of novel therapeutics targeting the dynorphin system for a range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers to delve into the intricate world of Dynorphin A(1-10) signaling.

References

Structure-activity relationship of Dynorphin A(1-10) and its analogs.

An In-depth Technical Guide to the Structure-Activity Relationship of Dynorphin A(1-10) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin A (Dyn A) is an endogenous opioid peptide that serves as the primary ligand for the kappa opioid receptor (KOR), though it also displays affinity for mu (MOR) and delta (DOR) opioid receptors.[1] The full native peptide, Dyn A(1-17), and its shorter, biologically active fragments like Dyn A(1-10) are implicated in a wide array of physiological processes, including pain modulation (analgesia), neuroprotection, addiction, and mood regulation.[1][2] However, the therapeutic potential of native dynorphins is limited by poor metabolic stability and undesirable side effects such as dysphoria and psychotomimetic effects when targeting central KORs.[3]

The structure of Dyn A is often conceptualized by the "message-address" model.[2] The N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe), common to most opioid peptides, constitutes the "message" domain responsible for activating the receptor. The C-terminal portion, or "address" domain, is unique and confers selectivity and high affinity for the KOR. Extensive structure-activity relationship (SAR) studies on Dyn A(1-10) and its analogs have been conducted to develop ligands with improved affinity, selectivity, stability, and specific functional profiles (e.g., agonists vs. antagonists) for therapeutic applications. This guide provides a detailed overview of these SAR findings, associated signaling pathways, and the experimental protocols used for their characterization.

Core Structure-Activity Relationships

The peptide sequence of Dynorphin A(1-10) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro . Modifications at various positions have profound effects on receptor binding and functional activity.

N-Terminal "Message" Sequence Modifications (Positions 1-4)

The N-terminal region is critical for opioid activity.

-

Position 1 (Tyrosine): The phenolic hydroxyl group of Tyr¹ is indispensable for binding and activation of opioid receptors. Its removal results in a near-complete loss of opioid activity. However, des-Tyr¹ fragments can still elicit non-opioid neuroexcitatory effects through bradykinin and NMDA receptors. N-terminal alkylation (e.g., with benzyl or allyl groups) can dramatically alter efficacy. Monoalkylation tends to produce potent KOR agonists with enhanced selectivity, whereas N,N-dialkylation can convert agonists into antagonists, albeit often with reduced affinity.

-

Positions 2 & 3 (Glycine): Substitution of D-amino acids, particularly D-Alanine at position 2, can increase resistance to enzymatic degradation and influence conformation. Cyclization between position 2 and 5 has been used to create conformationally constrained analogs, leading to compounds with high affinity for KOR but often reduced selectivity over MOR and DOR.

-

Position 3 (Glycine): Introducing a Proline at position 3, as seen in [Pro³]Dyn A(1-11)-NH₂, can yield analogs with exceptionally high KOR affinity (Ki = 2.4 nM) and over 2000-fold selectivity.

-

Position 4 (Phenylalanine): This aromatic residue is a key component of the opioid pharmacophore, and modifications here are generally not well tolerated.

C-Terminal "Address" Sequence Modifications (Positions 5-10)

The "address" sequence is the primary determinant of KOR selectivity.

-

Position 5 (Leucine): Substitution of Leucine with Methionine has been explored, affecting the overall pharmacological profile.

-

Positions 6, 7, & 9 (Arginine): The positively charged Arg residues, particularly Arg⁶ and Arg⁷, are crucial for high-affinity binding to the KOR. Their removal or neutralization significantly reduces KOR affinity. This supports the hypothesis of an electrostatic interaction with a negatively charged domain in the extracellular loop 2 (EL2) of the KOR. Interestingly, some studies on [des-Arg⁷]Dyn A analogs have found that this residue is not essential for KOR binding, suggesting that the (1-9) fragment may be a minimum pharmacophore.

-

Position 8 (Isoleucine): This neutral residue can be removed or substituted without a significant loss in KOR affinity.

-

Position 10 (Proline): The Pro¹⁰ residue induces a β-turn, which is important for the peptide's conformation. Substitution with a D-Proline can enhance stability and KOR selectivity. Incorporating thioproline at this position has also been investigated.

Quantitative Data on Dynorphin A(1-10) Analogs

The following tables summarize key binding affinity and functional activity data for representative analogs.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dynorphin A Analogs

| Peptide Analog | KOR (κ) Ki [nM] | MOR (μ) Ki [nM] | DOR (δ) Ki [nM] | κ/μ Selectivity | κ/δ Selectivity | Reference(s) |

| Dyn A(1-11) | 0.09 | 2.5 | 13 | 28 | 144 | |

| [des-Arg⁷]Dyn A(1-11) | 0.43 | 1.9 | 12 | 4.4 | 28 | |

| [des-Arg⁷]Dyn A(1-9) | 0.22 | 11 | 2.5 | 50 | 11 | |

| cyclo[D-Ala²(cis)Ala⁵]Dyn A(1-11)NH₂ | 0.84 | 1.8 | 4.6 | 2.1 | 5.5 | |

| cyclo[D-Ala²(trans)Ala⁵]Dyn A(1-11)NH₂ | 1.33 | 2.5 | 11 | 1.9 | 8.3 | |

| [Pro³]Dyn A(1-11)-NH₂ | 2.4 | >5000 | >5000 | >2083 | >2083 | |

| [Pro³,Arg⁸]Dyn A(1-11)-NH₂ | 0.44 | >1000 | >1000 | >2273 | >2273 | |

| N-Allyl[D-Pro¹⁰]Dyn A-(1-11) | <0.05 | ~10 | >100 | >200 | >2000 | |

| N,N-diallyl[D-Pro¹⁰]Dyn A-(1-11) | 0.19 | ~20 | >100 | ~105 | >526 |

Note: Ki values are compiled from multiple sources and assay conditions may vary. Lower Ki indicates higher binding affinity.

Table 2: In Vitro Functional Activity of Dynorphin A Analogs

| Peptide Analog | Assay | Activity | Potency (IC₅₀/EC₅₀/Ke) | Reference(s) |

| Dyn A(1-10) Amide | Guinea Pig Ileum | Agonist | IC₅₀ = 0.36 nM | |

| [D-Trp²,⁸,D-Pro¹⁰]Dyn A(1-11) | Rabbit Vas Deferens | Antagonist | Ke = 433 nM | |

| [D-Trp⁵,⁸,D-Pro¹⁰]Dyn A(1-11) | Rabbit Vas Deferens | Antagonist | Ke = 199 nM | |

| N-Allyl[D-Pro¹⁰]Dyn A-(1-11) | Guinea Pig Ileum | Agonist | Moderately Potent | |

| N,N-diallyl[D-Pro¹⁰]Dyn A-(1-11) | Guinea Pig Ileum | Antagonist | Weak | |

| cyclo[D-Ala²]Dyn A(1-11)NH₂ Analogs | Adenylyl Cyclase | Agonist | Full or near-full | |

| [Pro³,Arg⁸]Dyn A(1-11)-NH₂ | [³⁵S]GTPγS | Antagonist | - |

Signaling Pathways

Dynorphin A and its analogs initiate cellular responses through complex signaling cascades, which can be broadly categorized as opioid receptor-mediated and non-opioid.

Opioid Receptor-Mediated Signaling

Activation of KOR, a G-protein coupled receptor (GPCR), primarily involves coupling to inhibitory G-proteins (Gαi/o). This triggers a cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, typically by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-sensitive calcium channels (VSCC). This combination leads to neuronal hyperpolarization and reduced neurotransmitter release, the basis for its analgesic effects.

Caption: Canonical KOR Gαi/o-coupled signaling pathway.

Non-Opioid Signaling

Notably, Dyn A and particularly its des-Tyr¹ metabolites can produce neuroexcitatory effects that are not blocked by opioid antagonists. These actions are mediated through interactions with other receptor systems, including the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors (B1/B2). Activation of these pathways can lead to increased intracellular calcium, enhanced release of excitatory neurotransmitters, and a state of hyperalgesia, counteracting the peptide's opioid-mediated analgesic effects.

Caption: Non-opioid excitatory signaling of Dynorphin A.

Experimental Protocols

The characterization of Dynorphin A analogs relies on a suite of standardized biochemical and pharmacological assays.

Solid-Phase Peptide Synthesis (SPPS)

Dynorphin analogs are typically synthesized using an automated peptide synthesizer following the Fmoc (9-fluorenylmethoxycarbonyl) protocol.

-

Resin Preparation: The C-terminal amino acid is attached to a solid support resin (e.g., Rink Amide resin for C-terminal amides).

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Opioid Receptor Binding Assay (Competitive Radioligand)

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR) are prepared from transfected cell lines (e.g., CHO cells) or animal brain tissue (e.g., guinea pig cerebellum for KOR).

-

Assay Incubation: In a 96-well plate, the following are combined:

-

Receptor membranes (10-20 µg protein/well).

-

A fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOR) at or below its Kd value.

-

Varying concentrations of the unlabeled test analog.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).

-

-

Incubation: The plate is incubated for a set time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: Filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - NSB.

-

The concentration of the test analog that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: cAMP Inhibition

This assay measures the ability of an agonist to activate Gαi/o-coupled receptors and inhibit adenylyl cyclase, thereby determining its potency (EC₅₀) and efficacy (Emax).

-

Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., KOR-CHO cells).

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate adenylyl cyclase with forskolin.

-

Compound Treatment: Concurrently, treat cells with varying concentrations of the test analog.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP levels against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal inhibition) and Emax (maximal effect). Antagonist activity can be measured by the ability of the compound to shift the dose-response curve of a known agonist to the right.

Conclusion

The structure-activity relationship of Dynorphin A(1-10) is complex, with distinct structural motifs governing receptor affinity, selectivity, and functional efficacy. The N-terminal "message" sequence is crucial for receptor activation, where modifications can switch activity from agonism to antagonism. The C-terminal "address" sequence, rich in basic residues, is the primary driver of high affinity and selectivity for the kappa opioid receptor through key electrostatic interactions. Through systematic modifications—including amino acid substitution, cyclization, and N-terminal alkylation—researchers have successfully developed a diverse range of analogs. These include highly selective KOR agonists, potent KOR antagonists, and ligands with mixed-receptor profiles. This detailed understanding of Dyn A's SAR, enabled by robust experimental protocols, continues to guide the rational design of novel peptide-based therapeutics for pain, addiction, and mood disorders, aiming to harness the benefits of KOR modulation while minimizing adverse effects.

References

- 1. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Binding affinity of Dynorphin A(1-10) to mu, delta, and kappa opioid receptors.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the endogenous opioid peptide Dynorphin A(1-10) to the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

Dynorphin A and its fragments are known to be the endogenous ligands for the kappa opioid receptor (KOR), but they also exhibit varying degrees of affinity for the mu (MOR) and delta (DOR) opioid receptors. While specific binding affinity data for the Dynorphin A(1-10) fragment is not always presented in a consolidated manner, the following table summarizes available data for closely related fragments to provide a comparative perspective. The data are primarily derived from functional assays, such as cAMP inhibition, which measures the concentration of a ligand required to inhibit a biological response by 50% (IC50).

| Ligand | Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |

| Dynorphin A(1-7) | κ (KOR) | cAMP Inhibition | HEK | 2.58 | [1] |

| Dynorphin A(1-9) | κ (KOR) | cAMP Inhibition | HEK | Similar to 1-7 & 1-17 | [1] |

| Dynorphin A(1-17) | κ (KOR) | cAMP Inhibition | HEK | Potent | [1] |

| Dynorphin A(1-7) | µ (MOR) | cAMP Inhibition | HEK | 230 | [1] |

| Dynorphin A(1-9) | µ (MOR) | cAMP Inhibition | HEK | Potent | [1] |

| Dynorphin A(1-17) | µ (MOR) | cAMP Inhibition | HEK | Potent | |

| Dynorphin A(1-7) | δ (DOR) | cAMP Inhibition | HEK | Similar to KOR | |

| Dynorphin A(1-9) | δ (DOR) | cAMP Inhibition | HEK | Most Potent Fragment | |

| Dynorphin A(1-17) | δ (DOR) | cAMP Inhibition | HEK | Potent |

Note: "Potent" and "Similar" are used where specific numerical values were not provided in the source material. One study noted that Dynorphin A displaces [3H]-diprenorphine binding with Ki values in the nanomolar range at all three receptors (hMOR, hDOR, hKOR).

Experimental Protocols

The determination of the binding affinity and functional activity of Dynorphin A(1-10) involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competition Binding:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, or [³H]DPDPE for DOR) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (Dynorphin A(1-10)) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.

Protocol:

-

Membrane Preparation:

-

Cell membranes are prepared as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

The cell membranes (e.g., 15 µg of protein) are incubated in an assay buffer containing MgCl₂, NaCl, and GDP.

-

A constant concentration of [³⁵S]GTPγS (e.g., 0.05 nM) is added to the mixture.

-

Increasing concentrations of the agonist (Dynorphin A(1-10)) are added.

-

Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The reaction is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The data are analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) of the agonist.

-

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream effector of Gi/o-coupled receptors.

Protocol:

-

Cell Culture:

-

Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

-

Assay Procedure:

-

Cells are plated in a multi-well plate and allowed to adhere.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is stimulated with a fixed concentration of forskolin.

-

Increasing concentrations of the agonist (Dynorphin A(1-10)) are added to the cells.

-

The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Quantification:

-

The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as an ELISA, HTRF, or BRET-based assay.

-

The data are analyzed to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

-

Signaling Pathways and Experimental Workflow

The interaction of Dynorphin A(1-10) with opioid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing opioid peptide binding.

This guide provides a foundational understanding of the binding characteristics of Dynorphin A(1-10) at the three primary opioid receptors. The provided data and protocols serve as a valuable resource for researchers engaged in the study of opioid pharmacology and the development of novel therapeutics.

References

In Vivo Pharmacokinetics and Metabolism of Dynorphin A(1-10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Dynorphin A(1-10) and its closely related analogues. Dynorphin A is an endogenous opioid peptide derived from the precursor protein prodynorphin, exerting its primary effects through the kappa-opioid receptor (KOR)[1]. Its therapeutic potential is significant, but its clinical utility is hampered by rapid degradation in biological systems. Understanding its pharmacokinetic profile and metabolic fate is crucial for the development of stable, therapeutically viable analogues.

Pharmacokinetic Profile

The in vivo and ex vivo half-life of Dynorphin A and its fragments is exceptionally short, posing a significant challenge for its therapeutic application. The peptide is subject to rapid enzymatic degradation in blood, plasma, and brain tissue[2][3][4].

Quantitative pharmacokinetic data for Dynorphin A fragments reveal this rapid clearance. Studies comparing different lengths and modifications of the peptide highlight the influence of structure on stability. For instance, the amidation of the C-terminus in Dynorphin A(1-10)amide results in a notable increase in its half-life compared to the rapidly processed Dynorphin A(1-13)[5].

| Peptide Fragment | Matrix | Half-life (t½) | Reference |

| Dynorphin A(1-13) | Human Plasma/Blood | < 1 minute | |

| This compoundamide | Human Blood (ex vivo) | 10 minutes | |

| Dynorphin A(1-17) | Human Blood (ex vivo) | ~3 hours |

Table 1: Comparative half-life of Dynorphin A fragments. Data illustrates the rapid degradation of shorter, unmodified peptides and the stabilizing effect of C-terminal amidation.

Metabolic Pathways and Key Metabolites

The metabolism of Dynorphin A peptides is primarily driven by peptidases, which cleave the peptide at multiple sites. The two main classes of enzymes responsible for this degradation are aminopeptidases and carboxypeptidases.

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus. A critical initial step in the metabolism of Dynorphin A is the rapid cleavage of the N-terminal tyrosine (Tyr¹). This conversion results in des-tyrosine metabolites, such as Dynorphin A(2-17), which lack significant opioid activity but may possess other biological functions, potentially mediated through non-opioid receptors like the NMDA receptor.

-

Carboxypeptidases: These enzymes act on the C-terminus of the peptide. For longer fragments like Dynorphin A(1-13), carboxypeptidase N is known to remove the C-terminal lysine, yielding Dynorphin A(1-12).

-

Endopeptidases: Enzymes like Angiotensin-Converting Enzyme (ACE) and Neprilysin can cleave internal peptide bonds, contributing to the formation of various smaller fragments.

The metabolic cascade is complex, with primary metabolites being further broken down into a variety of smaller peptides. For Dynorphin A(1-13), major metabolites include Dyn A(1-12), A(2-12), A(4-12), and A(4-8).

References

- 1. Dynorphin - Wikipedia [en.wikipedia.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Differential biotransformation of dynorphin A (1-17) and dynorphin A (1-13) peptides in human blood, ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dualistic Role of Dynorphin A(1-10) in Pain Modulation and Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynorphin A and its fragments, including Dynorphin A(1-10), represent a fascinating and complex area of neuropeptide research, particularly in the context of pain. This peptide family exhibits a paradoxical dual nature, capable of producing both profound analgesia and a persistent, pain-like state. This guide provides an in-depth examination of the mechanisms, signaling pathways, and experimental considerations surrounding Dynorphin A(1-10)'s role in pain modulation. The content delves into its canonical opioid receptor interactions that lead to antinociception and its non-opioid, pronociceptive actions mediated by other receptor systems, which are implicated in the maintenance of chronic pain states. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to offer a comprehensive resource for professionals in the field.

The Dichotomy of Dynorphin A: Analgesia and Hyperalgesia

The endogenous peptide Dynorphin A (Dyn A) has long been recognized for its complex role in the central nervous system (CNS). While it is traditionally known for its inhibitory effects mediated through opioid receptors, it also possesses excitatory, non-opioid activities that contribute to pain facilitation.[1] This dual functionality is critical for understanding its physiological and pathophysiological roles.

Antinociceptive Role: The Kappa-Opioid Receptor Pathway

Dynorphin A's analgesic properties are primarily mediated by its activity as an agonist at the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2] Dyn A exhibits a high affinity for the KOR, though it can also interact with μ-opioid (MOR) and δ-opioid (DOR) receptors.[1][3] KORs are widely expressed in key pain-processing regions of the brain and spinal cord, including the dorsal root ganglia (DRG), dorsal spinal cord, periaqueductal gray (PAG), and rostral ventromedial medulla.

Activation of the KOR by Dynorphin A(1-10) initiates an inhibitory signaling cascade:

-

G-protein Activation: The receptor couples to inhibitory G-proteins (Gαi/o).

-

Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

The cumulative effect of this cascade is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters like glutamate and substance P, resulting in an antinociceptive or analgesic effect.

Pronociceptive Role: Non-Opioid Mechanisms

Paradoxically, under conditions of persistent pain, such as nerve injury or inflammation, spinal levels of Dyn A are often upregulated. This elevation is associated with the maintenance of chronic pain states, including hyperalgesia and allodynia. These pronociceptive effects are not mediated by opioid receptors and are not blocked by opioid antagonists like naloxone. Instead, they involve excitatory actions at other receptor systems.

1.2.1. Bradykinin Receptor Activation A key mechanism for Dyn A's pronociceptive effects is its action as an agonist at bradykinin receptors (B1 and B2). This interaction is particularly relevant for des-tyrosyl fragments of dynorphin (e.g., Dyn A(2-13)), which lack the N-terminal tyrosine essential for opioid receptor activity. The signaling pathway is distinct from the canonical bradykinin pathway and leads to neuronal excitation:

-

Bradykinin Receptor Binding: Dynorphin fragments bind to B1/B2 receptors on sensory neurons.

-

PKA-Dependent Pathway: This activates a Protein Kinase A (PKA)-dependent pathway.

-

Calcium Influx: The pathway culminates in the opening of L-type and P/Q-type voltage-sensitive calcium channels (VSCCs), causing an influx of extracellular Ca2+.

-

Neuronal Excitation: The resulting increase in intracellular calcium enhances neuronal excitability and contributes to pain hypersensitivity.

1.2.2. NMDA Receptor Interaction There is substantial evidence that Dyn A's excitatory effects can be mediated through the N-Methyl-D-aspartate receptor (NMDAR). The pronociceptive and neurotoxic effects of high-dose intrathecal dynorphin can be prevented by NMDAR antagonists like MK-801. While some studies suggest a direct binding interaction, the precise mechanism remains under investigation, with possibilities including both direct block and indirect modulation that ultimately leads to neuronal sensitization. This NMDAR-related action is thought to be a key mechanism by which elevated dynorphin contributes to central sensitization and the maintenance of chronic pain.

Quantitative Data

The following tables summarize key quantitative data regarding the interactions and effects of Dynorphin A fragments.

Table 1: Receptor Binding Affinities of Dynorphin A and Related Peptides

| Ligand | Receptor | Preparation | Radioligand | Affinity (Ki) / Potency (EC50) | Reference |

|---|---|---|---|---|---|

| Dynorphin A | KOR | CHO-KOR cells | - | ~1-6 nM (pEC50 8.21-8.52) | |

| Dynorphin A | MOR | - | - | High Affinity | |

| Dynorphin A | DOR | - | - | High Affinity | |

| [D-Pro10]Dyn(1-11) | KOR | - | [3H]Bremazocine | ~7-fold higher than Dyn A | |

| Dynorphin(1-10)-CMK | KOR | Frog Brain Membranes | [3H]ethylketocyclazocine | ~200 nM | |

| Dynorphin A(1-17) | NMDA Receptor | - | - | Apparent KD ~1.6 µM |

| Dynorphin A(2-13) | Opioid Receptors | - | - | Very Low Affinity | |

Note: Data is compiled from various experimental systems and conditions. Direct comparison requires caution. CMK = chloromethyl ketone.

Table 2: In Vivo Nociceptive Effects of Intrathecally Administered Dynorphin A

| Peptide | Animal Model | Dose | Nociceptive Test | Key Result | Reference |

|---|---|---|---|---|---|

| Dynorphin A | Rat | Dose-dependent | Tail-flick | 6-10x more potent analgesia than morphine | |

| Dynorphin A | Rat | Low doses | - | Pronociceptive behaviors (biting, licking) | |

| Dynorphin A(1-17) | Mouse | 10 nmol (i.t.) | Von Frey | Long-lasting mechanical allodynia (>60 days) | |

| Dynorphin A(2-13) | Rat | 3 nmol (i.t.) | Von Frey / Radiant Heat | Significant tactile hypersensitivity & thermal hyperalgesia | |

| Dynorphin Antiserum | Rat (Nerve Injury) | i.t. | - | Reversed neuropathic pain state |

| Dynorphin Antiserum | Rat (DAMGO-infused) | 200 µg (i.t.) | Von Frey / Radiant Heat | Blocked opioid-induced allodynia and hyperalgesia | |

i.t. = intrathecal administration.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of Dynorphin A(1-10). Below are outlines for key experimental procedures.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Dynorphin A(1-10) for the kappa-opioid receptor.

-

Materials:

-